2-((5-(2-(Difluoromethoxy)phenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a difluoromethoxy group, a phenyl group, a triazole ring, and a thioacetohydrazide group . These groups suggest that the compound could have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The difluoromethoxy group would likely contribute electron-withdrawing character, while the phenyl ring could participate in π-π stacking interactions. The triazole ring is a heterocycle that can participate in a variety of chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the difluoromethoxy, phenyl, triazole, and thioacetohydrazide groups. Each of these groups can participate in different types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluoromethoxy group could increase its polarity, potentially affecting its solubility in different solvents .Properties
IUPAC Name |
2-[[5-[2-(difluoromethoxy)phenyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N5O2S/c1-2-20-11(18-19-13(20)23-7-10(21)17-16)8-5-3-4-6-9(8)22-12(14)15/h3-6,12H,2,7,16H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWRHOLSZFCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN)C2=CC=CC=C2OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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